molecular formula C13H20N2O2 B2652382 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol CAS No. 100221-01-0

4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol

Cat. No. B2652382
CAS RN: 100221-01-0
M. Wt: 236.315
InChI Key: MMPWQCVGACEENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol” is a chemical compound with the CAS Number: 100875-69-2 . Its IUPAC name is 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzaldehyde . The molecular weight of this compound is 248.32 .


Synthesis Analysis

The compound was obtained by the direct solvent-free reaction of 4-hydroxy-3-methoxy-benzaldehyde with 1-amino-4-methyl-piperazine . The piperazine ring adopts a chair conformation .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-4-2-13(12-17)3-5-14/h2-5,12H,6-11H2,1H3 . This indicates that the compound has a piperazine ring which adopts a chair conformation .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature for this compound is ambient .

Scientific Research Applications

Agrochemicals and Pharmaceuticals

Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. The incorporation of piperazine into biologically active compounds occurs through a Mannich reaction . Notably, piperazine is found in various disease-specific drugs, including antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications.

Parkinson’s and Alzheimer’s Disease Treatments

The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease . Researchers explore its neuroprotective properties and its impact on disease progression.

Antibacterial Activity

Derivatives of 1,2,4-triazole with a piperazine moiety have shown good antibacterial activity . Investigating the antibacterial potential of this compound could lead to novel therapeutic agents.

Antiproliferative Properties

In vitro studies have evaluated the antiproliferative activities of related compounds against human leukemia cell lines. Specifically, 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles exhibited potent antiproliferative effects .

Enantioselective Synthesis of Amino Acids

A continuous process for large-scale synthesis involves the enantioselective route using N-methylpiperazine. This process yields amino acids with high stereocontrol .

Anti-Inflammatory Effects

While not directly related to 4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenol, studies have explored the anti-inflammatory effects of other piperazine derivatives . These findings contribute to our understanding of piperazine’s diverse pharmacological properties.

Safety and Hazards

The compound is classified as an irritant . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-14-6-8-15(9-7-14)10-11-17-13-4-2-12(16)3-5-13/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPWQCVGACEENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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